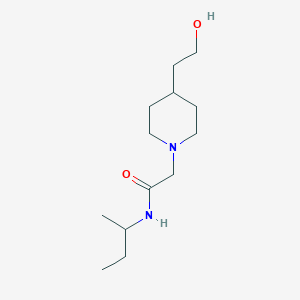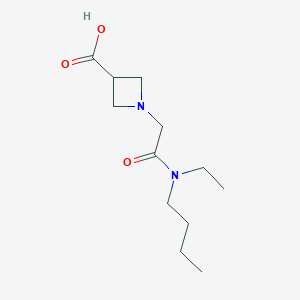
2-(3-azidoazetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
Vue d'ensemble
Description
2-(3-azidoazetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C9H12N6O2 and its molecular weight is 236.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity The compound 2-(3-azidoazetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide and its derivatives have been a subject of study for their potential in synthesizing new antimicrobial agents. For instance, researchers synthesized derivatives like isoxazole-substituted 1,3,4-oxadiazoles and azetidinone derivatives, displaying significant in vitro antibacterial and antifungal activities against various strains such as E. coli, S. aureus, K. pneumoniae, P. aeruginosa, C. albicans, A. niger, and A. flavus. These findings underscore the compound's role in developing new antimicrobial agents, emphasizing its relevance in addressing resistant microbial strains and enhancing treatment options in infectious diseases (Marri, Kakkerla, Murali Krishna, & Rajam, 2018), (Kumar, Kumar, Drabu, & Minhaj, 2013), (Desai, Shah, Bhavsar, & Saxena, 2008).
Anticancer Potential There's growing interest in exploring the compound's derivatives for anticancer properties. Syntheses of derivatives like 5-methyl-4-phenyl thiazole have been conducted, with studies showcasing their anticancer activity against various cancer cell lines. These compounds were found to be selective in their cytotoxicity, offering insights into their potential role in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Bioactivity and Molecular Docking The compound's derivatives also show promise in bioactivity against specific microorganisms and algae, as evident from synthesized types of acetamides with bioactivity against heterotrophic bacteria and marine chlorella. Such studies not only highlight the antimicrobial potential but also the scope for ecological applications (Yu, Li, Zhang, & Xu, 2020). Moreover, molecular docking studies have been used to understand the binding affinity of these compounds, providing valuable insights for drug design and development (Punia, Verma, Kumar, Kumar, & Deswal, 2021).
Propriétés
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2/c1-6-2-8(13-17-6)11-9(16)5-15-3-7(4-15)12-14-10/h2,7H,3-5H2,1H3,(H,11,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGUCOKQIJLLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




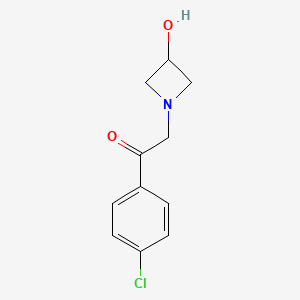

![1-Methyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475840.png)


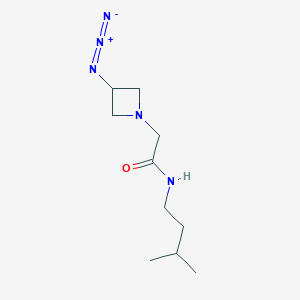
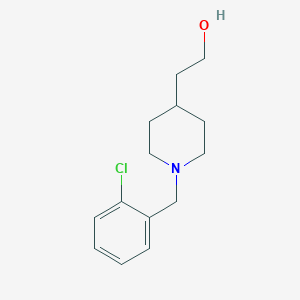
![1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475852.png)


